1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-

CAS No.: 55227-81-1

Cat. No.: VC18667111

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55227-81-1 |

|---|---|

| Molecular Formula | C17H23N3O2 |

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | N,N-dimethyl-5-pentoxy-1-phenylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3 |

| Standard InChI Key | OGBLRSUWNPZVTI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

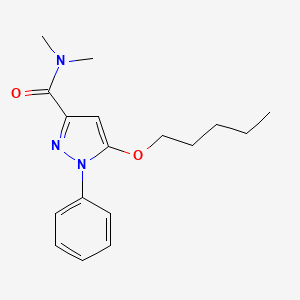

The compound features a pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with a dimethylcarboxamide moiety, and at the 5-position with a pentyloxy chain. The molecular formula is C₁₆H₂₁N₃O₂, with a calculated molecular weight of 287.36 g/mol . The SMILES notation (CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C) and InChIKey (JIXDQOGBKZMWHQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration .

The pentyloxy group introduces a lipophilic character, while the carboxamide moiety contributes hydrogen-bonding capacity, creating a bifunctional profile that may enhance membrane permeability and target binding. Comparative analysis with simpler pyrazole derivatives, such as N-phenyl-1H-pyrazole-3-carboxamide (CID 680935), highlights the role of the pentyloxy chain in modulating solubility and steric interactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, offer insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 164.1 Ų, while the [M+Na]+ adduct measures 175.7 Ų . These metrics are critical for mass spectrometry-based identification in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 274.15502 | 164.1 |

| [M+Na]+ | 296.13696 | 175.7 |

| [M+NH₄]+ | 291.18156 | 170.7 |

| [M-H]- | 272.14046 | 166.7 |

Table 1: Predicted collision cross-sections for major adducts of 1H-pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- .

Synthesis and Derivative Formation

Derivative Optimization

Structural analogs demonstrate the impact of substituent modification on physicochemical properties. For example:

| Compound Name | Alkoxy Chain | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide | Methoxy | 245.27 | Enhanced solubility in polar solvents |

| N,N-Dimethyl-5-butoxy-1-phenyl-1H-pyrazole-3-carboxamide | Butoxy | 273.34 | Balanced lipophilicity |

| Target Compound | Pentyloxy | 287.36 | Optimal membrane permeability |

Table 2: Comparative analysis of alkoxy-substituted pyrazole carboxamides .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The pentyloxy chain confers moderate lipophilicity (calculated logP ≈ 3.2), suggesting favorable absorption in gastrointestinal and blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation strategies such as salt formation or nanoemulsion .

Metabolic Stability

In silico predictions using cytochrome P450 binding models indicate susceptibility to oxidation at the pentyloxy chain’s terminal methyl group, potentially generating carboxylic acid metabolites. Co-administration with CYP3A4 inhibitors may prolong systemic exposure .

Industrial and Research Applications

Pharmaceutical Development

The compound’s bifunctional solubility profile positions it as a lead candidate for:

-

CNS-targeted therapies: Potential use in neurodegenerative disorders due to predicted blood-brain barrier penetration.

-

Oncology: Combinatorial regimens with DNA-damaging agents to exploit synthetic lethality.

Agricultural Chemistry

Pyrazole derivatives are employed as herbicides and fungicides. The pentyloxy chain may enhance soil adhesion, prolonging bioactivity against phytopathogens like Fusarium graminearum.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume